2-(2-Pyridinyl)-1H-indole-3-carbaldehyde hydrochloride
Description
Properties
IUPAC Name |
2-pyridin-2-yl-1H-indole-3-carbaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O.ClH/c17-9-11-10-5-1-2-6-12(10)16-14(11)13-7-3-4-8-15-13;/h1-9,16H;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPQBHVNRJESDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=N3)C=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyridinyl)-1H-indole-3-carbaldehyde hydrochloride typically involves the formation of the indole core followed by the introduction of the pyridine ring and the aldehyde group. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring. Subsequent functionalization steps introduce the pyridine ring and the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Pyridinyl)-1H-indole-3-carbaldehyde hydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: 2-(2-Pyridinyl)-1H-indole-3-carboxylic acid.
Reduction: 2-(2-Pyridinyl)-1H-indole-3-methanol.
Substitution: Various halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
One of the most significant applications of 2-(2-Pyridinyl)-1H-indole-3-carbaldehyde hydrochloride is in the development of anticancer agents. Research has indicated that derivatives of indole compounds exhibit promising anticancer properties. For instance, a study highlighted that certain indole derivatives showed high activity against lung adenocarcinoma cell lines (A549) when synthesized through a one-pot reaction involving indole-3-carbaldehyde derivatives .
Antimicrobial Properties
Indole-based compounds, including this compound, have been evaluated for their antibacterial and antifungal activities. A study focused on the antibacterial activity of synthesized indole derivatives against both Gram-positive and Gram-negative bacteria, revealing that some compounds exhibited significant antibacterial effects .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Indoles are known to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in various inflammatory diseases .
Organic Synthesis Applications
Building Blocks for Heterocycles
this compound serves as a versatile building block in organic synthesis. It facilitates the creation of diverse heterocyclic compounds through various reactions such as C–C and C–N coupling reactions. Its carbonyl group allows for easy functionalization, making it an essential intermediate in synthesizing biologically active molecules .
Multicomponent Reactions
The compound is utilized in multicomponent reactions (MCRs), which are highly efficient for synthesizing complex molecules from simple precursors. For instance, one study reported the synthesis of indole-based tetra-arylimidazoles through a four-component condensation strategy involving this compound .
Case Studies
Mechanism of Action
The mechanism of action of 2-(2-Pyridinyl)-1H-indole-3-carbaldehyde hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The indole and pyridine moieties can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Physicochemical and Spectroscopic Comparisons
Spectroscopic Data :
Reactivity and Functionalization
- 2-(2-Pyridinyl)-1H-indole-3-carbaldehyde HCl : The aldehyde group enables Schiff base formation, while the pyridine moiety participates in coordination chemistry.
- Analogues with Primary Amines : Compounds like 12 and 13 react with aliphatic amines to form pyrrolo[3,2-d]pyrimidines, expanding their utility in drug discovery .
- Electron Modulation: Substituents such as morpholine (electron-donating) or cyano groups (electron-withdrawing) alter charge distribution, impacting bioactivity .
Biological Activity
2-(2-Pyridinyl)-1H-indole-3-carbaldehyde hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and relevant case studies.
- Chemical Name: this compound
- CAS Number: 1049753-09-4
- Molecular Formula: C12H10ClN2O
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It has been shown to exhibit:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular signaling pathways, contributing to its anticancer properties.
- Receptor Binding: It can bind to receptors that play crucial roles in cell proliferation and apoptosis, thereby modulating their activity.
Anticancer Activity
Research indicates that this compound demonstrates notable anticancer properties. In vitro studies have shown:
- Cell Line Studies: The compound has been tested against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), exhibiting significant cytotoxic effects. For instance, at concentrations of 10 μM, it induced apoptosis by enhancing caspase-3 activity and causing morphological changes in cancer cells .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 5.0 | Apoptosis induction via caspase activation |
| HepG2 | 7.5 | Inhibition of cell proliferation |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have reported:
- Minimum Inhibitory Concentration (MIC) Values: The MIC values for various bacterial strains ranged from 4.69 to 22.9 µM for Gram-positive bacteria and from 8.33 to 156.47 µM for Gram-negative bacteria .
| Bacterial Strain | MIC (µM) | Activity |
|---|---|---|
| Staphylococcus aureus | 5.64 | Moderate antibacterial activity |
| Escherichia coli | 8.33 | Moderate antibacterial activity |
| Candida albicans | 16.69 | Antifungal activity |
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, confirming its potential as an effective anticancer agent through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of the compound, demonstrating its effectiveness against a range of pathogens, which suggests potential applications in treating infections .
Q & A
Q. How can researchers optimize the synthesis of 2-(2-Pyridinyl)-1H-indole-3-carbaldehyde hydrochloride?
Methodological Answer:
- Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) or palladium catalysts to enhance coupling efficiency between pyridinyl and indole moieties.
- Solvent Systems : Polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C improve reaction homogeneity and yield .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (acetonitrile/hexane) ensures high purity. Include safety protocols (gloves, fume hood) to handle toxic intermediates .
Q. What structural characterization methods are recommended for this compound?
Methodological Answer:
- X-ray Crystallography : Single-crystal diffraction with SHELX for refinement (e.g., SHELXL for small-molecule structures). Validate hydrogen bonding and π-stacking via Mercury CSD for packing analysis .
- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm aldehyde proton (δ ~10 ppm) and pyridinyl/indole ring systems. IR for carbonyl (C=O stretch ~1680 cm⁻¹) .
Q. What safety protocols are critical during experimental handling?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile intermediates .
- Waste Disposal : Segregate halogenated waste (e.g., HCl byproducts) and use licensed disposal services to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data refinement?
Methodological Answer:
- Validation Tools : Use Rfree values in SHELXL to assess model bias. Cross-validate with Mercury’s packing similarity module to detect twinning or disorder .
- Data Collection : High-resolution (<1.0 Å) datasets reduce overfitting. For low-resolution data, apply restraints to bond lengths/angles using prior chemical knowledge .
Q. What advanced techniques identify and quantify synthetic impurities?
Methodological Answer:
-
Analytical Workflow :
Technique Application Conditions HPLC-UV/LC-MS Impurity separation C18 column, gradient: 0.1% TFA in H₂O/MeCN ²D NMR Structural elucidation NOESY for spatial proximity of impurities .
Q. How can computational modeling predict biological activity?
Methodological Answer:
- Docking Studies : Use MOE (Molecular Operating Environment) to model interactions with target proteins (e.g., kinases). Validate with molecular dynamics (MD) simulations (AMBER/CHARMM) .
- QSAR : Correlate substituent effects (e.g., pyridinyl groups) with activity using Hammett constants or DFT calculations .
Q. What strategies resolve polymorphism in crystallization?
Methodological Answer:
Q. How is radioligand binding used to study pharmacological potential?
Methodological Answer:
- Tritiation : Synthesize [³H]-labeled analogs via catalytic hydrogenation. Validate purity via radio-HPLC .
- Assay Design : Competitive binding assays (e.g., membrane preparations from transfected HEK293 cells) with scintillation counting. Calculate Kd using nonlinear regression .
Q. Table 1: Common Impurities and Analytical Methods
| Impurity Type | Detection Method | Reference |
|---|---|---|
| Unreacted aldehyde | HPLC (Retention time: 8.2 min) | |
| Pyridinyl dimer | LC-MS (m/z 450.2) |
Q. Table 2: Crystallization Conditions
| Solvent System | Temperature | Crystal Quality |
|---|---|---|
| Acetonitrile/hexane | 25°C | Plate-like, high diffraction |
| DMF/water | 4°C | Needles, moderate resolution |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
